4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER
Overview
Description
4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER is a complex organic compound with the molecular formula C21H18FNO5S and a molecular weight of 415.444 g/mol . This compound is notable for its unique structure, which includes a fluorinated benzoic acid moiety and a nitro-phenylsulfanyl group attached to a cyclohexenyl ester.
Preparation Methods
The synthesis of 4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER typically involves multiple steps, including the preparation of intermediate compounds. . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The fluorine atom on the benzoic acid moiety can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like sodium methoxide for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorinated benzoic acid moiety may also contribute to its activity by enhancing its binding affinity to certain enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER include:
4-Fluorobenzoic acid: A simpler analog with similar fluorinated benzoic acid structure.
4-Nitrophenylsulfanyl derivatives: Compounds with similar nitro-phenylsulfanyl groups but different ester or acid functionalities.
Cyclohexenyl esters: Compounds with similar cyclohexenyl ester structures but different substituents on the aromatic ring. The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[5,5-dimethyl-2-(4-nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 4-fluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO5S/c1-21(2)11-17(24)19(29-16-9-7-15(8-10-16)23(26)27)18(12-21)28-20(25)13-3-5-14(22)6-4-13/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJYGXLKCBYFJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)SC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.